molecular formula C7H12FNO2 B1381771 (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester CAS No. 1860033-52-8

(2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester

Cat. No. B1381771
M. Wt: 161.17 g/mol
InChI Key: MWJBLNRWWBKFAL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl fluoroacetate (MFA) is an extremely toxic methyl ester of fluoroacetic acid. It is a colorless, odorless liquid at room temperature. It is used as a laboratory chemical and as a rodenticide .


Synthesis Analysis

Methyl fluoroacetate was first synthesized in 1896 by the Belgian chemist Swart by reacting methyl iodoacetate with silver fluoride. It can also be synthesized by reacting methyl chloroacetate with potassium fluoride . Another synthesis method involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Chemical Reactions Analysis

The hydrolysis of Methyl Methanoate is a first-order reaction with respect to the ester within the acid-catalyzed hydrolysis reaction . The rate of reaction depends on the ester concentration .

Scientific Research Applications

Efficient Synthesis Routes

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid : A study by Futamura et al. (2005) demonstrated an efficient method to synthesize (S)-azetidine-2-carboxylic acid, which is structurally related to (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester. This method involved a five-step process with a high enantiomeric excess, indicating potential for efficient synthesis of related compounds (Futamura et al., 2005).

Chemical Modification and Derivatives

  • Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains. These chimeras, designed for studying the influence of conformation on peptide activity, could provide insights into modifying (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester for similar applications (Sajjadi & Lubell, 2008).

Stereospecific Synthesis

  • Base-promoted Diastereoselective α-Alkylation : Tayama et al. (2018) explored the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. This study presents a method for producing optically active α-substituted azetidine-2-carboxylic acid esters, potentially applicable to the synthesis of related compounds like (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester (Tayama et al., 2018).

Radiolabeling and Imaging Applications

  • Click Labeling for Radiolabeling : Zhou et al. (2012) discussed click labeling using 2-[¹⁸F]fluoroethyl azide for radiolabeling small molecules and peptides. This method may be adaptable for the radiolabeling of (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester for imaging and diagnostic purposes (Zhou et al., 2012).

Potential in Medicinal Chemistry

  • Homologation of Boronic Esters : Fawcett et al. (2019) presented a method for the modular synthesis of azetidines, highlighting their significance in medicinal chemistry. This methodology could be explored for creating derivatives of (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester for potential pharmaceutical applications (Fawcett et al., 2019).

Configurational Analysis

  • Chiral Derivatizing Agent : Hamman et al. (1991) used 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent for configurational determination. This approach could be relevant for studying the stereochemistry of (2S)-1-(2-Fluoroethyl)-2-azetidinecarboxylic acid methyl ester (Hamman et al., 1991).

properties

IUPAC Name

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJBLNRWWBKFAL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN1CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate

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